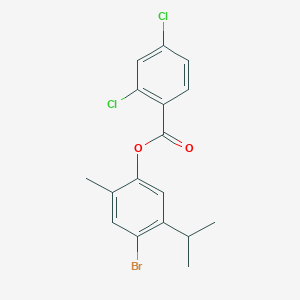
4-Bromo-5-isopropyl-2-methylphenyl 2,4-dichlorobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organophosphorus Compounds Synthesis
- A study by Toyota et al. (2001) focused on the preparation of 2-Bromo-1,5-di-t-butyl-3-isopropyl-benzene, which was converted into various organophosphorus compounds including phosphonous dichloride, primary phosphine, diphosphenes, and dithioxophosphorane. These compounds are essential in the field of heteroatom chemistry and have notable applications in materials science and catalysis (Toyota et al., 2001).
Copolymerization Research
- Research by Kharas et al. (2020) demonstrated the condensation of isopropyl cyanoacetate with substituted benzoic aldehydes, including derivatives with bromo and methoxy substitutions. This study is significant for the development of novel copolymers with potential applications in materials science and engineering (Kharas et al., 2020).
Synthesis of Novel Halogenated Compounds
- The work by Mastelić et al. (2008) involved synthesizing derivatives of thymol, carvacrol, and eugenol, including 4-(hydroxymethyl)-5-isopropyl-2-methylphenol. These derivatives displayed superior antioxidative properties and potential applications in experimental cancer treatments and as antioxidants with minimal cytotoxic effects (Mastelić et al., 2008).
Metal Complex Synthesis
- Takjoo et al. (2013) explored the synthesis of metal complexes using 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol, indicating the potential of such compounds in coordination chemistry and their applications in catalysis and material science (Takjoo et al., 2013).
Antiviral Activity Research
- Hocková et al. (2003) investigated 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including 5-bromo derivatives, for their potential inhibitory activity against retrovirus replication in cell culture. This research contributes to the development of antiretroviral drugs (Hocková et al., 2003).
Bromination Reaction Studies
- Brittain et al. (1982) examined the bromination reactions of various phenols, including 2,4-dimethylphenol and 4-t-butyl-2-methylphenol. Understanding such reactions is essential in synthetic organic chemistry, particularly in the synthesis of halogenated aromatic compounds (Brittain et al., 1982).
Propiedades
IUPAC Name |
(4-bromo-2-methyl-5-propan-2-ylphenyl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrCl2O2/c1-9(2)13-8-16(10(3)6-14(13)18)22-17(21)12-5-4-11(19)7-15(12)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJRRKMONOTDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
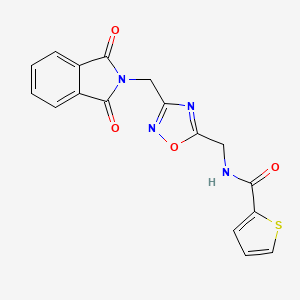
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2770845.png)
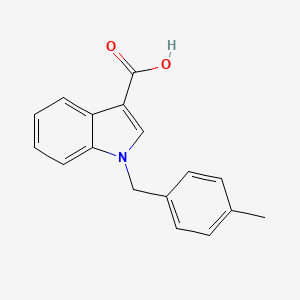
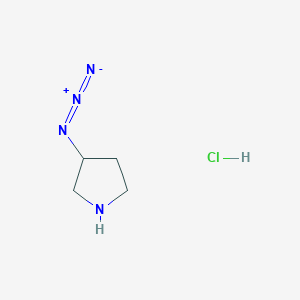
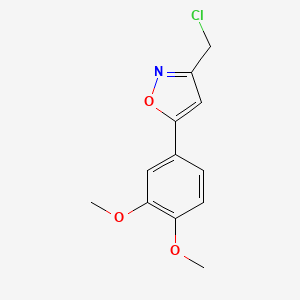


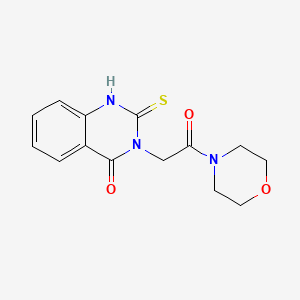

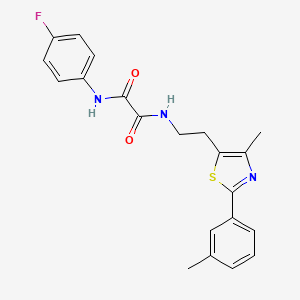
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-nitrophenyl)urea](/img/structure/B2770862.png)
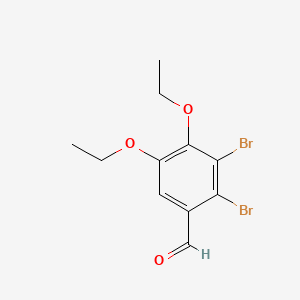
![5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2770864.png)

